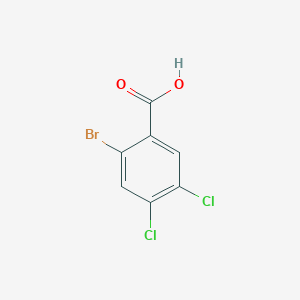

2-Bromo-4,5-dichlorobenzoic acid

Description

2-Bromo-4,5-dichlorobenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula C₇H₃BrCl₂O₂ and an approximate molecular weight of 270.5 g/mol. The compound features bromine at the 2-position and chlorine atoms at the 4- and 5-positions on the benzoic acid backbone. This substitution pattern confers strong electron-withdrawing effects, enhancing its acidity and reactivity in substitution reactions compared to non-halogenated analogs .

For instance, describes bromination of 3,4-dialkoxy benzoic acid in concentrated hydrochloric acid to yield 2-bromo-4,5-dialkoxy derivatives. Adapting this method, 4,5-dichlorobenzoic acid could undergo electrophilic bromination to produce the target compound .

Applications: Halogenated benzoic acids are critical intermediates in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C7H3BrCl2O2 |

|---|---|

Molecular Weight |

269.90 g/mol |

IUPAC Name |

2-bromo-4,5-dichlorobenzoic acid |

InChI |

InChI=1S/C7H3BrCl2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) |

InChI Key |

RUZDRWBTASFQIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the bromination of 2,5-dichlorotoluene using a bromination reagent and a catalyst in a suitable solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods: Industrial production of 2-Bromo-4,5-dichlorobenzoic acid may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dichlorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Bromination: Bromine (Br2) with a catalyst such as iron(III) bromide (FeBr3).

Chlorination: Chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Substitution Products: Depending on the substituents introduced, various derivatives of 2-Bromo-4,5-dichlorobenzoic acid can be formed.

Oxidation Products: Oxidation of the carboxylic acid group can lead to the formation of carbon dioxide and water.

Reduction Products: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Scientific Research Applications

2-Bromo-4,5-dichlorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dichlorobenzoic acid depends on its specific application. In chemical reactions, the bromine and chlorine atoms can act as leaving groups, facilitating various substitution reactions. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique properties of 2-bromo-4,5-dichlorobenzoic acid are best understood through comparison with structurally related compounds. Key differences arise from halogen type, substituent positions, and functional groups, which influence reactivity, physical properties, and industrial applicability.

Structural and Molecular Comparison

Reactivity and Physicochemical Properties

- Electron-withdrawing effects : Chlorine substituents (as in 2-bromo-4,5-dichlorobenzoic acid) are stronger electron-withdrawing groups than fluorine or methoxy groups. This increases the compound’s acidity (lower pKa) and enhances electrophilic substitution reactivity compared to methoxy analogs .

- Solubility : Fluorine and methoxy groups improve solubility in polar solvents due to their electronegativity and hydrogen-bonding capacity, respectively. In contrast, dichloro derivatives exhibit lower solubility in organic solvents, favoring use in solid-phase syntheses .

- Thermal stability : Higher molecular weight and halogen content in dichloro derivatives likely increase melting points compared to difluoro or methoxy analogs, though exact data are unavailable in the evidence.

Industrial and Research Relevance

- Pharmaceuticals : 2-Bromo-4,5-dichlorobenzoic acid’s electron-deficient aromatic ring makes it a candidate for Suzuki coupling or nucleophilic aromatic substitution, critical in drug intermediate synthesis. This contrasts with 2-bromo-4,5-dimethoxybenzoic acid, where methoxy groups direct reactivity toward electrophilic attacks .

- Agrochemicals : 5-Bromo-2,4-difluorobenzoic acid () is preferred in pesticide synthesis due to fluorine’s metabolic stability and lipophilicity, whereas chlorine’s persistence may limit environmental applications of dichloro derivatives .

Isomerism and Positional Effects

- Positional isomers : 4-Bromo-3,5-dichlorobenzoic acid () shares the same molecular formula as the target compound but differs in substituent placement. Such isomers exhibit distinct electronic environments, altering reaction pathways and biological activity .

- Halogen exchange : Replacing chlorine with fluorine (e.g., 2-bromo-4,5-difluorobenzoic acid, ) reduces steric hindrance and increases bond strength, favoring applications in high-stability materials .

Biological Activity

2-Bromo-4,5-dichlorobenzoic acid (BDCBA) is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential bioactivity. This article delves into the biological activity of BDCBA, focusing on its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

BDCBA is characterized by the presence of bromine and chlorine substituents on the benzene ring. Its molecular formula is C7H3BrCl2O2, and it exhibits distinct chemical reactivity due to the electron-withdrawing effects of the halogens. The compound can undergo various chemical reactions, including nucleophilic substitutions and reductions, which are essential for its biological interactions.

The biological activity of BDCBA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The halogen atoms in BDCBA can participate in halogen bonding , influencing its binding affinity to proteins and enzymes. This interaction may lead to alterations in biochemical pathways, cellular processes, and gene expression.

Potential Biological Targets

- Enzymes : BDCBA has been investigated for its inhibitory effects on various enzymes, potentially impacting metabolic pathways.

- Receptors : The compound may bind to specific receptors, modulating signaling pathways involved in cellular responses.

Antimicrobial Activity

Research has indicated that BDCBA exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of a range of bacteria and fungi. For instance:

- Case Study : A study demonstrated that BDCBA inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .

Herbicidal Properties

BDCBA has also been evaluated for its herbicidal activity. It acts as a growth regulator in plants by interfering with the synthesis of essential hormones.

- Case Study : In controlled experiments, BDCBA reduced the growth of dicotyledonous plants by 60% when applied at a concentration of 100 µg/mL .

Toxicological Profile

While BDCBA shows promise in various applications, it is crucial to understand its toxicological profile. Studies have indicated that:

- Mutagenicity : Preliminary assessments suggest that BDCBA does not induce significant mutations in bacterial systems .

- Carcinogenicity : Long-term studies are needed to evaluate any potential carcinogenic effects; however, current data does not indicate a strong association with cancer risk.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Bromo-4-chlorobenzoic acid | C7H4BrClO2 | Moderate antimicrobial activity |

| 2,4-Dichlorobenzoic acid | C7H4Cl2O2 | Herbicidal properties |

| 2-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | Limited bioactivity |

BDCBA stands out due to its unique substitution pattern, which enhances its reactivity and biological interactions compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.